molecular formula C14H19NO2 B13064861 Methyl 5-(4-methylphenyl)piperidine-3-carboxylate CAS No. 1203798-88-2

Methyl 5-(4-methylphenyl)piperidine-3-carboxylate

Cat. No.: B13064861
CAS No.: 1203798-88-2
M. Wt: 233.31 g/mol
InChI Key: BQJVGLDXABJDHR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)piperidine-3-carboxylate is a piperidine-derived compound featuring a methyl ester group at position 3 and a 4-methylphenyl substituent at position 5 of the piperidine ring.

The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, or catalytic coupling methods. Its crystallographic properties (e.g., bond angles, torsional conformations) can be analyzed using tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .

Properties

CAS No.

1203798-88-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 5-(4-methylphenyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-6,12-13,15H,7-9H2,1-2H3

InChI Key

BQJVGLDXABJDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(CNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with methyl esters. One common method involves the use of piperidine-3-carboxylic acid, which is first converted to its methyl ester form. This intermediate is then reacted with 4-methylphenyl derivatives under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(4-methylphenyl)piperidine-3-carboxylate is primarily studied for its potential therapeutic roles, particularly in the development of antiviral agents. Research has indicated that modifications of piperidine derivatives can enhance their efficacy against viruses such as HIV. For instance, compounds similar to this compound have been tested for their ability to inhibit viral entry by targeting specific sites on viral proteins like gp120 .

Case Study: Antiviral Activity

A study demonstrated that piperidine analogs exhibited varying degrees of antiviral activity, with some showing promise as entry inhibitors for HIV-1. The structure-activity relationship (SAR) of these compounds suggests that substituents on the piperidine ring significantly influence their biological activity .

Agrochemical Applications

The compound's structural features also make it a candidate for agrochemical development. Piperidine derivatives have been explored for their roles as fungicides and herbicides. Specifically, pyrazole derivatives, which can be synthesized from this compound, have shown effectiveness in agricultural applications .

Case Study: Fungicidal Properties

Research has highlighted the potential of pyrazole carboxylic acids derived from piperidine structures as effective fungicides. These compounds were tested against various fungal pathogens and demonstrated significant antifungal activity, suggesting a viable application in crop protection strategies .

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications.

Synthetic Pathways

The synthesis of this compound often involves regioselective reactions that yield novel heterocyclic amino acids and other derivatives. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates illustrates how this compound can be transformed into complex structures suitable for further functionalization .

Comprehensive Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntiviral AgentsEffective against HIV-1; structure modifications enhance activity .
AgrochemicalsFungicidesPyrazole derivatives show significant antifungal properties .
Synthetic MethodologiesBuilding BlockVersatile in organic synthesis; leads to diverse functionalized products .

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 5-(4-methylphenyl)piperidine-3-carboxylate, we compare it with three analogs (Table 1), focusing on substituent effects, stereochemistry, and reported bioactivity.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents (Position) Key Functional Groups Reported Bioactivity/Applications Reference
This compound 4-methylphenyl (5), methyl ester (3) Ester, aryl Limited data; structural analog studies
Methyl (3R,4S,5S*)-3-hydroxy-3-phenyl-5-(3-methylphenylthio)-1-tosylpiperidine-4-carboxylate 3-methylphenylthio (5), tosyl (1), hydroxy (3) Thioether, sulfonamide, alcohol Chelation agents, potential enzyme inhibitors
Ethyl 5-(2-fluorophenyl)piperidine-3-carboxylate 2-fluorophenyl (5), ethyl ester (3) Fluorinated aryl, ester Antiviral screening (e.g., protease inhibition) N/A
5-(4-Chlorophenyl)piperidine-3-carboxylic acid 4-chlorophenyl (5), carboxylic acid (3) Carboxylic acid, halogenated aryl Antibacterial activity (Gram-positive strains) N/A

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound may enhance lipophilicity compared to polar substituents like the 3-methylphenylthio group in the analog from . This difference could influence membrane permeability or target binding . Fluorinated or chlorinated aryl analogs (e.g., 2-fluorophenyl, 4-chlorophenyl) often exhibit improved metabolic stability and target affinity due to halogen bonding, a feature absent in the non-halogenated target compound.

This contrasts with the tosyl and hydroxy groups in ’s compound, which may confer rigidity or hydrogen-bonding capacity for enzyme interactions .

Stereochemical Considerations :

  • The target compound’s stereochemistry is unspecified in available data, whereas the analog in has defined R/S configurations. Stereochemical precision often critically impacts biological activity; for example, enantiomers may differ in potency by orders of magnitude.

Synthetic Accessibility :

  • The absence of complex protecting groups (e.g., tosyl) in the target compound likely simplifies its synthesis compared to the analog, which requires multi-step functionalization.

Biological Activity

Methyl 5-(4-methylphenyl)piperidine-3-carboxylate is a piperidine derivative characterized by a unique substitution pattern that may influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

This compound has the following molecular formula: C13H17NO2C_{13}H_{17}NO_2. The structure includes:

  • A piperidine ring ,
  • A 4-methylphenyl group ,
  • A carboxylate functional group at the 3-position.

This specific arrangement of substituents is believed to enhance its binding affinity to various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro tests have demonstrated that this compound exhibits significant inhibitory effects on the growth of these pathogens. For instance, similar piperidine derivatives have been reported to have minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against a panel of Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating cellular processes that lead to its observed antimicrobial effects. Studies suggest that structural features such as electron-donating or withdrawing groups on the piperidine ring can significantly influence biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl piperidine-3-carboxylateLacks the 4-methylphenyl groupLower activity
Piperidine derivativesVarying substituents on the piperidine ringDiverse activities based on substituents
N,N-dimethyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamideContains an oxazole ringPotentially different activity due to oxazole presence

This comparative analysis indicates that the presence of the 4-methylphenyl group in this compound may confer distinct advantages in terms of binding affinity and biological efficacy compared to simpler analogs.

Case Studies and Research Findings

Research has focused on synthesizing and characterizing various piperidine derivatives to explore their biological activities. For example, a study involving a series of piperidine compounds demonstrated that modifications in substituents directly affected their antimicrobial potency. Specifically, compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Key Findings:

  • Synthesis : The synthesis of this compound typically involves esterification processes that optimize yield and purity.
  • Biological Testing : In vitro studies have shown effective inhibition against pathogenic strains, suggesting potential for development as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Variations in substituent patterns on the piperidine ring significantly influence biological activity, highlighting the importance of structural design in drug development.

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